Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate
Description
Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate is an organic compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
methyl 3-[methyl-(1-methylpyrrolidin-3-yl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-6-4-9(8-11)12(2)7-5-10(13)14-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVRJVMESFWJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190307 | |
| Record name | N-Methyl-N-(1-methyl-3-pyrrolidinyl)-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-66-9 | |
| Record name | N-Methyl-N-(1-methyl-3-pyrrolidinyl)-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(1-methyl-3-pyrrolidinyl)-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate typically involves the reaction of 3-pyrrolidinylpropanoic acid with methanol under acidic conditions . The reaction proceeds through esterification, where the carboxylic acid group of the propanoic acid reacts with methanol to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions[][3].
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used[][3].
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutics. Research indicates that derivatives of this compound exhibit potential activity against various diseases, including neurological disorders and cancer .
Case Study: Neurological Applications
A study highlighted the potential of this compound derivatives in treating conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its efficacy as a neuroprotective agent. Experimental models demonstrated significant improvements in cognitive function when treated with these derivatives .
Biochemical Research
Proteomics and Enzyme Inhibition
In proteomics, this compound is utilized as a tool for studying enzyme interactions. It acts as an inhibitor for specific enzymes, allowing researchers to dissect metabolic pathways and understand disease mechanisms at a molecular level. For example, studies have shown that this compound can inhibit certain kinases involved in cancer progression .
Table: Summary of Biochemical Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Development | Intermediate for synthesizing pharmaceuticals | Potential neuroprotective effects |
| Enzyme Inhibition | Tool for studying enzyme interactions | Inhibits specific kinases |
| Proteomics | Used in proteomic assays | Aids in understanding metabolic pathways |
Safety and Regulatory Aspects
This compound is classified as an irritant, necessitating careful handling in laboratory settings. Regulatory frameworks require that its use be restricted to approved facilities to ensure safety compliance .
Mechanism of Action
The mechanism of action of Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyrrolidin-1-yl)propanoate
- Methyl 3-(1-methylpyrrolidin-3-yl)propanoate
- Methyl 3-(1-methylpyrrolidin-2-yl)propanoate
Uniqueness
Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Q & A
Q. What synthetic methodologies are recommended for synthesizing Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution between methyl 3-chloropropanoate and 1-methylpyrrolidin-3-yl-methylamine. Critical parameters include:
- Solvent : Anhydrous ethanol to minimize hydrolysis.
- Temperature : Maintain 40–60°C to balance reaction kinetics and side-product formation.
- Stoichiometry : Excess amine (1.2–1.5 equivalents) ensures complete substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. This method aligns with protocols for structurally similar β-amino esters .
Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?
- NMR :
- ¹H NMR : Pyrrolidine ring protons (δ 1.5–3.5 ppm), methyl groups (δ 3.0–3.3 ppm).
- ¹³C NMR : Ester carbonyl (δ ~170 ppm), quaternary carbons in the pyrrolidine ring.
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Ester C=O stretch (~1740 cm⁻¹).
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related methyl propanoate derivatives .
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE : Nitrile gloves, lab coat, and P95 respirator during powder handling.
- Storage : Airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- Emergency measures : Eye irrigation (15 minutes) for exposure; activated charcoal for ingestion. Protocols follow β-amino ester safety guidelines .
Advanced Research Questions
Q. How can impurity profiling studies be designed, and which chromatographic methods resolve degradation products?
- HPLC method :
- Column : C18 (150 × 4.6 mm, 3.5 µm).
- Mobile phase : 0.1% TFA in water (A) and acetonitrile (B).
- Gradient : 5% B → 95% B over 25 minutes.
- Validation : Spike impurities (e.g., hydrolyzed derivatives) using reference standards (MM0002 series) .
- Forced degradation : Acid/base/oxidative stress tests per ICH guidelines.
Q. What computational approaches predict pharmacokinetic properties, and how does steric hindrance influence interactions?
- logP prediction : Use XLogP3 or molecular dynamics simulations (AMBER/CHARMM force fields).
- Docking studies : Analyze interactions with cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability.
- Steric effects : The 1-methylpyrrolidine group reduces π-π stacking, validated via CoMFA and DFT (B3LYP/6-31G*) .
Q. How can contradictory spectroscopic data during structure elucidation be resolved?
- Advanced NMR : 2D techniques (COSY, HSQC, HMBC) confirm spin systems.
- Variable-temperature NMR : Identifies rotational isomerism.
- X-ray crystallography : Validates ambiguous structures via single-crystal analysis .
- Tandem MS/MS : Clarifies fragmentation pathways of pyrrolidine-containing esters.
Q. What catalytic systems optimize asymmetric synthesis of enantiomers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
